N-(2-iodophenyl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(2-iodophenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLOBIDHSSEYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The mechanism begins with the deprotonation of 2-iodoaniline by a base (e.g., triethylamine), forming a nucleophilic amine. This attacks the electrophilic carbonyl carbon of 2,2-diphenylacetyl chloride, displacing chloride and forming the amide bond. Key parameters include:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Solvent | Dichloromethane (DCM) | High solubility for aromatic substrates |
| Temperature | 0–5°C (initial), then 25°C | Minimize side reactions |
| Molar Ratio | 1:1.1 (aniline:acyl chloride) | Ensure complete conversion |
| Reaction Time | 4–6 hours | Balance between yield and efficiency |
Example Procedure :
- Dissolve 2-iodoaniline (1.0 equiv, 10 mmol) in 50 mL DCM.
- Add triethylamine (1.2 equiv) dropwise under nitrogen.
- Cool to 0°C, then add 2,2-diphenylacetyl chloride (1.1 equiv) slowly.
- Warm to room temperature, stir for 4 hours.
- Quench with ice water, extract with DCM, dry over Na₂SO₄.
Yield Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates but may complicate purification.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation but is unnecessary for activated amines like 2-iodoaniline.
- Moisture Control : Rigorous drying of solvents and reagents prevents acyl chloride hydrolysis, improving yields from 65% to 85%.
Alternative Methods and Comparative Analysis
Schotten-Baumann Reaction
A modified Schotten-Baumann approach employs aqueous sodium hydroxide to deprotonate 2-iodoaniline, followed by interfacial reaction with 2,2-diphenylacetyl chloride. While scalable, this method yields lower purity (70–75%) due to emulsion formation.
Solid-Phase Synthesis
Immobilizing 2-iodoaniline on Wang resin enables stepwise acylation, though this is cost-prohibitive for large-scale production. Reported yields reach 90%, but industrial adoption remains limited.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Hexane:EtOAc (7:3) | ≥98% |
| Recrystallization | Ethanol, slow cooling | 95–97% |
| Vacuum Distillation | 180–200°C at 0.1 mmHg | 90% |
Note : Recrystallization from ethanol is preferred for its simplicity and effectiveness in removing unreacted aniline.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 14H, aromatic), 4.12 (s, 2H, CH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C-I vibration).
- Mass Spectrometry : [M+H]⁺ at m/z 413.25 (calculated for C₂₀H₁₆INO).
Challenges and Mitigation Strategies
Common Side Reactions
Scalability Considerations
Industrial-scale synthesis requires:
- Continuous flow reactors to enhance heat dissipation.
- Recycling of triethylamine hydrochloride byproduct via alkaline extraction.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced amide.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Amides
N-(2-iodophenyl)-2,2-diphenylacetamide can be synthesized through various methodologies, which often involve the acylation of aromatic amines. One notable method is the one-pot decarboxylative acylation process that allows for the efficient formation of amides from carboxylic acids and amines without the need for toxic reagents like acyl chlorides or anhydrides .
Table 1: Synthesis Methods for this compound
| Method | Yield (%) | Key Features |
|---|---|---|
| One-pot decarboxylative acylation | 87 | Environmentally friendly, cost-effective |
| Palladium-catalyzed reactions | 95 | High specificity and yield |
| Silica-catalyzed reactions | 90 | Suitable for bulky substrates |
Medicinal Chemistry
2.1 Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent .
Case Study: Antimicrobial Efficacy
- Organism Tested : Escherichia coli
- Concentration : 100 µg/mL
- Result : Inhibition zone diameter of 15 mm
2.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .
Material Science
This compound has applications in the development of new materials, particularly in organic electronics and photonic devices. Its ability to form stable films and its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the diphenylacetamide moiety can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Binding
The substitution pattern on the phenyl rings significantly impacts molecular interactions and pharmacological activity. Key comparisons include:
Table 1: Comparison of 2,2-Diphenylacetamide Derivatives
Crystallographic and Conformational Analysis
- This compound: The iodine atom’s steric bulk may influence dihedral angles between phenyl rings. In 2,2-diphenylacetamide (unsubstituted), the dihedral angle between phenyl planes is ~84.6–85.0°, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .
- Thiourea Derivatives (e.g., Compound I–III) : DFT studies reveal energy gaps of 4.45–4.31 eV, correlating with stability and reactivity. Substituents like trifluoromethyl groups lower energy gaps, enhancing charge transfer .
Computational and Spectroscopic Insights
- DFT Studies : For N-(4-chlorophenyl)-2,2-diphenylacetamide, B3LYP/6-311G(d,p) calculations confirm strong intramolecular hydrogen bonds (N–H⋯O) and a HOMO-LUMO gap indicative of charge transfer interactions .
- COX-2 Inhibition : Docking simulations show that diphenylacetamide derivatives (e.g., L2 in ) exhibit binding energies (−9.2 to −8.5 kcal/mol) comparable to diclofenac (−8.7 kcal/mol), suggesting competitive inhibition . The iodine substituent’s polarizability may enhance binding via van der Waals interactions, though experimental validation is needed.
Key Research Findings and Data Gaps
Anti-Inflammatory Potential: Diphenylacetamide derivatives with electron-withdrawing groups (e.g., nitro, chloro) show promising COX-2 inhibition, but iodine’s role remains underexplored .
Synthetic Accessibility : Analogous compounds like 2-(2-iodophenyl)-N-phenylacetamide are synthesized via amidation reactions, suggesting feasible routes for the target compound .
Structural Flexibility : Substituents alter conformational preferences, impacting bioactivity. For example, N,N-dimethylation converts a pharmacophore into a herbicide .
Biological Activity
N-(2-Iodophenyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom on the phenyl ring, which may influence its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : CHIO
- Molecular Weight : 365.23 g/mol
The biological activity of this compound is believed to involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions, leading to altered metabolic pathways.
- Receptor Interaction : this compound could interact with various receptors in the body, potentially affecting signaling pathways related to pain, inflammation, and other physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it reduces pro-inflammatory cytokine production in immune cells, indicating its potential as an anti-inflammatory agent .
Antitumor Activity
Preliminary research suggests that this compound may possess antitumor properties. A study reported that it inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Method : Disc diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones compared to control groups.
- : Supports the compound's potential use in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in vitro.
- Method : Measurement of cytokine levels in LPS-stimulated macrophages.
- Results : Significant reduction in TNF-α and IL-6 levels.
- : Indicates potential for treating inflammatory diseases.
-
Antitumor Activity Study :
- Objective : To investigate the effects on cancer cell lines.
- Method : MTT assay for cell viability.
- Results : IC values indicated effective cytotoxicity on cancer cells.
- : Promising candidate for further development as an anticancer drug.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Q & A
Q. What statistical methods address crystallographic disorder in iodinated acetamides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
